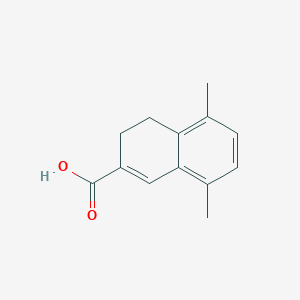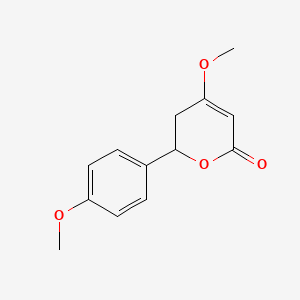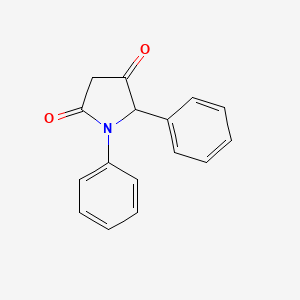
3-Phenyl-1-(quinolin-8-yl)prop-2-yn-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Phenyl-1-(quinolin-8-yl)prop-2-yn-1-one is an organic compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a phenyl group and a quinolinyl group connected by a propynone linker, making it a valuable scaffold for various chemical and biological applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Phenyl-1-(quinolin-8-yl)prop-2-yn-1-one can be achieved through several methods. One common approach involves the reaction of quinoline derivatives with phenylacetylene under specific conditions. For instance, a one-pot, solvent-free, and catalyst-free procedure has been developed, which involves the reaction of chloro aldehydes, ketones, and piperidine under microwave irradiation . This method offers high yields and shorter reaction times.
Industrial Production Methods
Industrial production of this compound typically involves optimizing the reaction conditions to ensure high yield and purity. The use of microwave irradiation and solvent-free protocols is particularly advantageous in industrial settings due to their efficiency and reduced environmental impact .
Analyse Chemischer Reaktionen
Types of Reactions
3-Phenyl-1-(quinolin-8-yl)prop-2-yn-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline-8-carboxylic acid derivatives.
Reduction: Reduction reactions can convert the propynone linker to a propenone or propanol group.
Substitution: The phenyl and quinolinyl groups can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed.
Major Products Formed
Oxidation: Quinoline-8-carboxylic acid derivatives.
Reduction: Propenone or propanol derivatives.
Substitution: Various substituted quinoline and phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
3-Phenyl-1-(quinolin-8-yl)prop-2-yn-1-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Industry: Utilized in the development of new materials and chemical processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Quinoline-8-carboxylic acid: Similar in structure but with a carboxylic acid group instead of the propynone linker.
1-Phenyl-3-(quinolin-8-yl)prop-2-en-1-one: Similar but with a propenone linker instead of propynone.
Quinolin-8-amine: Contains an amine group instead of the propynone linker.
Uniqueness
3-Phenyl-1-(quinolin-8-yl)prop-2-yn-1-one is unique due to its propynone linker, which imparts distinct chemical reactivity and biological activity. This linker allows for various modifications and functionalizations, making it a versatile compound for research and industrial applications .
Eigenschaften
| 81051-14-1 | |
Molekularformel |
C18H11NO |
Molekulargewicht |
257.3 g/mol |
IUPAC-Name |
3-phenyl-1-quinolin-8-ylprop-2-yn-1-one |
InChI |
InChI=1S/C18H11NO/c20-17(12-11-14-6-2-1-3-7-14)16-10-4-8-15-9-5-13-19-18(15)16/h1-10,13H |
InChI-Schlüssel |
BSNRCBTXSFPWCL-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C#CC(=O)C2=CC=CC3=C2N=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-[5-(Dimethylamino)naphthalene-1-sulfonyl]-L-threonine](/img/structure/B14431250.png)

![2-{[(2,5-Dimethylphenyl)methyl]sulfanyl}-4-methylpyridine](/img/structure/B14431257.png)
![Benzene, [(S)-(1-methylethyl)sulfinyl]-](/img/structure/B14431270.png)



![2-[(2-Chloro-5-fluorophenyl)methyl]-4,4-dimethyl-1,2-oxazolidin-3-one](/img/structure/B14431299.png)


